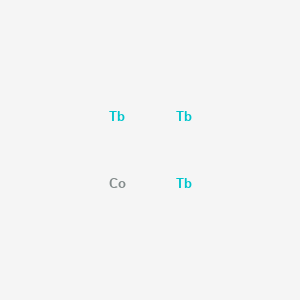
Cobalt;terbium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt;terbium is a compound formed by the combination of cobalt and terbium Both elements belong to different groups in the periodic table, with cobalt being a transition metal and terbium being a rare earth element
準備方法
Synthetic Routes and Reaction Conditions: Cobalt;terbium can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. The co-precipitation method involves the simultaneous precipitation of cobalt and terbium ions from a solution, followed by calcination to obtain the desired compound. The sol-gel method involves the formation of a gel from a solution containing cobalt and terbium precursors, which is then dried and calcined. Hydrothermal synthesis involves the reaction of cobalt and terbium precursors in an aqueous solution at high temperatures and pressures.
Industrial Production Methods: Industrial production of this compound typically involves the co-precipitation method due to its scalability and cost-effectiveness. This method allows for the production of large quantities of the compound with high purity and uniformity. The process involves the use of inexpensive precursors and can be easily scaled up for industrial applications.
化学反応の分析
Types of Reactions: Cobalt;terbium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and terbium, as well as the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids and bases. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of cobalt oxide and terbium oxide, while reduction reactions may produce metallic cobalt and terbium.
科学的研究の応用
Cobalt;terbium has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including the oxygen reduction reaction (ORR) in fuel cells . In biology, this compound compounds are studied for their potential use in medical imaging and drug delivery systems. In the field of materials science, this compound is used to develop advanced materials with enhanced magnetic and electronic properties .
作用機序
The mechanism of action of cobalt;terbium involves the interaction of cobalt and terbium ions with various molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons and protons, thereby enhancing the efficiency of the reaction. The unique electronic structure of cobalt and terbium allows for the formation of stable intermediates, which play a crucial role in the overall reaction mechanism .
類似化合物との比較
Cobalt;terbium can be compared with other similar compounds, such as cobalt;gadolinium and cobalt;dysprosium. These compounds share similar properties due to the presence of rare earth elements, but this compound is unique in its ability to form stable intermediates and exhibit enhanced catalytic activity. The presence of terbium in the compound also imparts unique magnetic and electronic properties, making it a valuable material for various applications .
Similar Compounds
- Cobalt;gadolinium
- Cobalt;dysprosium
- Cobalt;holmium
- Cobalt;erbium
特性
CAS番号 |
12432-89-2 |
|---|---|
分子式 |
CoTb3 |
分子量 |
535.7093 g/mol |
IUPAC名 |
cobalt;terbium |
InChI |
InChI=1S/Co.3Tb |
InChIキー |
HVSJGCDWBMHAFA-UHFFFAOYSA-N |
正規SMILES |
[Co].[Tb].[Tb].[Tb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















